5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole
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Overview
Description
Preparation Methods
The synthesis of 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the phenoxyphenyl intermediate: This step involves the reaction of 3-fluoro-4-(sulfamoylamino)phenol with a suitable phenyl halide under basic conditions to form the phenoxyphenyl intermediate.
Imidazole ring formation: The phenoxyphenyl intermediate is then reacted with an appropriate imidazole precursor under acidic or basic conditions to form the imidazole ring.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and advanced purification methods.
Chemical Reactions Analysis
5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization by binding to the colchicine site.
Biological Research: It is used in cell biology studies to investigate the effects of tubulin inhibition on cell growth and division.
Chemical Biology: The compound serves as a tool to study the molecular mechanisms of tubulin polymerization and its role in cellular processes.
Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The primary mechanism of action of 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole involves the inhibition of tubulin polymerization. The compound binds to the colchicine site on tubulin, preventing the assembly of microtubules, which are essential for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin proteins, and the pathways involved are related to the regulation of the cytoskeleton and cell division.
Comparison with Similar Compounds
Similar compounds to 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole include other tubulin inhibitors such as colchicine, vinblastine, and paclitaxel. Compared to these compounds, this compound is unique due to its specific binding affinity to the colchicine site and its fluorinated phenyl group, which may enhance its stability and bioavailability .
Properties
CAS No. |
955157-23-0 |
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Molecular Formula |
C22H19FN4O4S |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole |
InChI |
InChI=1S/C22H19FN4O4S/c23-19-12-18(10-11-20(19)27-32(24,28)29)31-17-8-6-15(7-9-17)21-13-25-22(26-21)14-30-16-4-2-1-3-5-16/h1-13,27H,14H2,(H,25,26)(H2,24,28,29) |
InChI Key |
OTONMEUXEIQINP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC=C(N2)C3=CC=C(C=C3)OC4=CC(=C(C=C4)NS(=O)(=O)N)F |
Origin of Product |
United States |
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